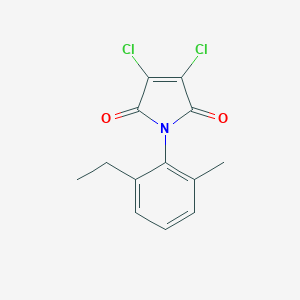

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-

Description

Le neuropeptide S (NPS) est un neuropeptide trouvé dans le cerveau humain, principalement produit par les neurones de l'amygdale et entre le noyau de Barrington et le locus coeruleus . Le NPS joue un rôle important dans divers processus physiologiques, y compris la suppression de l'anxiété et de l'appétit, l'induction de l'éveil et de l'hyperactivité, et l'extinction de la peur conditionnée .

Propriétés

Numéro CAS |

117659-55-9 |

|---|---|

Formule moléculaire |

C13H11Cl2NO2 |

Poids moléculaire |

284.13 g/mol |

Nom IUPAC |

3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |

Clé InChI |

NHRFTZYCKHERKF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |

SMILES canonique |

CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du neuropeptide S implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques . Les méthodes de production industrielle peuvent impliquer la SPPS à grande échelle ou la technologie de l'ADN recombinant pour produire le peptide dans des cultures cellulaires bactériennes ou mammaliennes .

Analyse Des Réactions Chimiques

Le neuropeptide S peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Substitution : Les résidus d'acides aminés peuvent être substitués par des analogues pour étudier les relations structure-activité (RSA).

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le DTT pour la réduction . Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des réactifs utilisés .

4. Applications de la recherche scientifique

Le neuropeptide S a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated for its role in regulating anxiety, arousal, and feeding behaviors.

Médecine : Cible thérapeutique potentielle pour traiter les troubles anxieux, les troubles du sommeil et l'obésité.

5. Mécanisme d'action

Le neuropeptide S exerce ses effets en se liant au récepteur du neuropeptide S (NPSR), un récepteur couplé aux protéines G . Cette liaison active les voies de signalisation intracellulaires, conduisant à la mobilisation du calcium intracellulaire et à l'activation des effecteurs en aval . Les cibles moléculaires et les voies impliquées comprennent la voie de la dopamine mésolimbique, qui est associée à la récompense et à la motivation, et l'axe hypothalamo-hypophyso-surrénalien (HPA), qui régule les réponses au stress .

Applications De Recherche Scientifique

Neuropeptide S has a wide range of scientific research applications:

Mécanisme D'action

Neuropeptide S exerts its effects by binding to the neuropeptide S receptor (NPSR), a G protein-coupled receptor . This binding activates intracellular signaling pathways, leading to the mobilization of intracellular calcium and the activation of downstream effectors . The molecular targets and pathways involved include the mesolimbic dopamine pathway, which is associated with reward and motivation, and the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress responses .

Comparaison Avec Des Composés Similaires

Le neuropeptide S est unique en sa capacité à induire l'éveil et à réduire l'anxiété, ce qui le distingue d'autres neuropeptides tels que :

Neuropeptide Y (NPY) : Principalement impliqué dans la régulation du comportement alimentaire et de l'homéostasie énergétique.

Substance P : Associée à la perception de la douleur et à l'inflammation neurogène.

Orexin (hypocrétine) : Régule l'éveil, la vigilance et l'appétit.

Ces neuropeptides partagent certaines fonctions qui se chevauchent mais diffèrent par leurs récepteurs spécifiques et leurs rôles physiologiques principaux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.